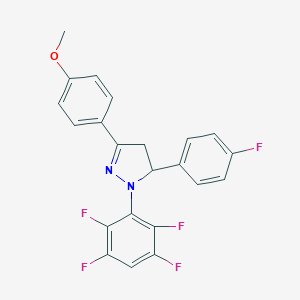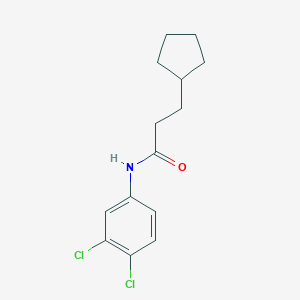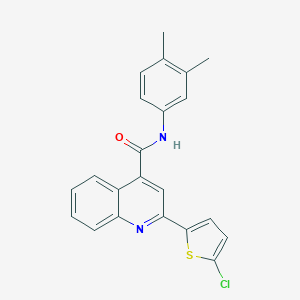![molecular formula C42H38Cl2N4O2 B330104 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B330104.png)
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorophenyl groups, and subsequent functionalization to attach the carboxamide group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Groups: This step may involve the use of chlorobenzene derivatives in a Friedel-Crafts acylation reaction.
Functionalization to Attach Carboxamide Group: This can be done through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-4-quinolinecarboxamide
- N-{3-[({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}-4-quinolinecarboxamide
Uniqueness
2-(2-CHLOROPHENYL)-N~4~-{3-[({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]-3,5,5-TRIMETHYLCYCLOHEXYL}-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both chlorophenyl and quinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C42H38Cl2N4O2 |
|---|---|
分子量 |
701.7 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-[[5-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-1,3,3-trimethylcyclohexyl]methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C42H38Cl2N4O2/c1-41(2)22-26(46-40(50)32-21-38(30-15-5-9-17-34(30)44)48-36-19-11-7-13-28(32)36)23-42(3,24-41)25-45-39(49)31-20-37(29-14-4-8-16-33(29)43)47-35-18-10-6-12-27(31)35/h4-21,26H,22-25H2,1-3H3,(H,45,49)(H,46,50) |
InChIキー |
HVHBAXKMCNCSDL-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl)C |
正規SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CC=C7Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(3-methylphenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B330023.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B330025.png)
![5-[2-(benzyloxy)-5-bromo-3-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B330028.png)
![Diethyl 5-{[4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330029.png)
![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)



![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330040.png)

![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)
